2'-Chloro-2'-deoxyadenosine (Cladribine): A Technical Guide on its Discovery, History, and Mechanism of Action
2'-Chloro-2'-deoxyadenosine (Cladribine): A Technical Guide on its Discovery, History, and Mechanism of Action
This guide provides an in-depth technical overview of 2'-Chloro-2'-deoxyadenosine (Cladribine), a significant purine nucleoside analog that has made a substantial impact in the treatment of certain hematological malignancies and autoimmune diseases. We will explore its scientific origins, delve into its synthesis and mechanism of action, and trace its path through clinical development to its current therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this important therapeutic agent.
The Genesis of a Targeted Therapy: From Enzyme Deficiency to Drug Design
The story of Cladribine begins not with a random screening of compounds, but with a deep understanding of human genetics and immunology. The intellectual foundation for its development was laid by the work of Ernest Beutler and Dennis A. Carson, who were investigating the rare genetic disorder, adenosine deaminase (ADA) deficiency.[1][2] They observed that a lack of ADA led to the accumulation of deoxyadenosine, which is particularly toxic to lymphocytes, resulting in severe combined immunodeficiency. This led to a crucial insight: a drug that could mimic this effect by resisting deamination could be a powerful tool against lymphoid malignancies.[1][2]
Inspired by this, Dennis A. Carson synthesized 2'-Chloro-2'-deoxyadenosine, a deoxyadenosine analog with a chlorine atom at the 2' position of the purine ring.[1][2] This modification makes the molecule resistant to degradation by adenosine deaminase, allowing it to accumulate in cells and exert its cytotoxic effects.[1]
Chemical Synthesis of 2'-Chloro-2'-deoxyadenosine
Several synthetic routes for 2'-Chloro-2'-deoxyadenosine have been developed over the years, each with its own advantages and challenges. The initial syntheses were often complex and resulted in modest yields. However, more efficient methods have since been established.
One of the common strategies involves the glycosylation of a purine base, such as 2,6-dichloropurine, with a protected 2-deoxyribose derivative.[3] Another efficient approach starts from 2'-deoxyguanosine.[4] This method involves the conversion of the 6-oxo group of deoxyguanosine to a chloro group and subsequent deamination and chlorination at the 2-position.
Below is a summary of some key synthetic approaches:
| Starting Material | Key Steps | Overall Yield | Reference |
| 2'-Deoxyguanosine | 1. Protection of hydroxyl groups. 2. Conversion of 6-oxo to 6-chloro. 3. Diazotization and chlorination at C2. 4. Ammonolysis and deprotection. | 64-75% | [4] |
| 2,6-Dichloropurine & Protected 2-Deoxyribose | 1. Glycosylation of the purine base with the protected sugar. 2. Separation of anomers. 3. Selective ammonolysis at C6. 4. Deprotection. | 24-61% | [3] |
| Adenosine | 1. Protection of hydroxyl groups. 2. Barton-McCombie deoxygenation at the 2' position. 3. Chlorination of the purine ring. 4. Deprotection. | 31.0% | [5] |
Representative Experimental Protocol: Synthesis from 2'-Deoxyguanosine
The following protocol is a conceptual representation based on published methods and is intended for illustrative purposes.[4]
Step 1: Protection of 2'-Deoxyguanosine
-
Suspend 2'-deoxyguanosine in pyridine.
-
Add acetic anhydride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with methanol and evaporate the solvent under reduced pressure.
-
Purify the resulting 3',5'-di-O-acetyl-2'-deoxyguanosine by silica gel chromatography.
Step 2: Chlorination at C6
-
Dissolve the protected deoxyguanosine in acetonitrile.
-
Add a suitable chlorinating agent (e.g., phosphoryl chloride) and a phase-transfer catalyst.
-
Heat the reaction mixture at reflux for 4 hours.
-
Cool the reaction and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate and purify by chromatography.
Step 3: Diazotization and Chlorination at C2
-
Dissolve the 2-amino-6-chloro intermediate in a suitable solvent.
-
Add a diazotizing agent (e.g., tert-butyl nitrite) followed by a chloride source (e.g., copper(I) chloride).
-
Stir the reaction at room temperature for 2 hours.
-
Purify the resulting 2,6-dichloropurine nucleoside.
Step 4: Selective Ammonolysis and Deprotection
-
Dissolve the 2,6-dichloropurine nucleoside in a solution of ammonia in methanol.
-
Heat the mixture in a sealed tube at 80°C for 12 hours.
-
Cool the reaction and evaporate the solvent.
-
Purify the final product, 2'-Chloro-2'-deoxyadenosine, by recrystallization.
Mechanism of Action: A Multi-pronged Attack on Lymphocytes
Cladribine is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its mechanism of action is centered on the disruption of DNA synthesis and repair, leading to apoptosis, particularly in lymphocytes.[6][7][8]
Cellular Uptake and Activation
Caption: Intracellular activation and cytotoxic mechanisms of Cladribine.
Once inside the cell, Cladribine is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (CdA-MP).[7][9] This is the rate-limiting step in its activation. CdA-MP is then further phosphorylated to the active triphosphate metabolite, 2-chloro-2'-deoxyadenosine triphosphate (CdA-TP).[9]
Cytotoxic Effects of CdA-TP
CdA-TP exerts its cytotoxic effects through several mechanisms:
-
Incorporation into DNA: DNA polymerases incorporate CdA-TP into the growing DNA chain, leading to the inhibition of further DNA synthesis and the induction of DNA strand breaks.[7][9]
-
Inhibition of Ribonucleotide Reductase: CdA-TP is a potent inhibitor of ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides (dNTPs), the building blocks of DNA.[6] This leads to a depletion of the dNTP pool, further hampering DNA synthesis and repair.
-
Induction of Apoptosis: The accumulation of DNA strand breaks triggers the activation of poly(ADP-ribose) polymerase (PARP), which in turn leads to the depletion of intracellular NAD+ and ATP, ultimately inducing apoptosis.[7][8][10]
The high ratio of dCK to 5'-nucleotidase (an enzyme that dephosphorylates CdA-MP) in lymphocytes makes these cells particularly susceptible to the toxic effects of Cladribine.[1]
Clinical Development and Therapeutic Applications
The clinical journey of Cladribine has been marked by significant successes in treating specific diseases, as well as a more complex path to approval for others.
Hairy Cell Leukemia (HCL)
Following its synthesis, clinical research at Scripps in the 1980s, led by Ernest Beutler, demonstrated the remarkable efficacy of Cladribine in treating hairy cell leukemia, a rare and chronic B-cell malignancy.[1][2] A single course of treatment was found to induce durable complete remissions in a high percentage of patients.[11] To this day, Cladribine remains a first-line treatment for HCL.[12]
Key Clinical Trial Findings in Hairy Cell Leukemia:
| Trial/Study | Key Findings | Reference |
| Early Scripps Trials | High rate of complete and durable remissions with a single course of intravenous Cladribine. | [1][2] |
| Phase II Trial (Sequential Cladribine and Rituximab) | A complete response rate of 97% was achieved in 137 evaluable patients. The 10-year event-free survival and overall survival rates were 86.7% and 91.1%, respectively. | [13][14] |
| Phase II Randomized Trial (Cladribine with or without concurrent Rituximab) | The combination of Cladribine and Rituximab resulted in a 100% complete response rate and a 97% measurable residual disease (MRD)-free CR rate, significantly higher than Cladribine monotherapy. | [12][15] |
Multiple Sclerosis (MS)
The immunosuppressive properties of Cladribine led to its investigation as a potential treatment for multiple sclerosis in the mid-1990s.[1][16] The development of an oral formulation of Cladribine for MS was a lengthy process, involving several pharmaceutical companies and initial rejections by regulatory agencies.[2] However, pivotal clinical trials eventually demonstrated its efficacy in reducing relapse rates and disability progression in patients with relapsing forms of MS.[17][18]
Timeline of Key Events in the Development of Oral Cladribine for MS:
Caption: Major milestones in the development of oral Cladribine for Multiple Sclerosis.
Key Clinical Trial Findings in Multiple Sclerosis:
| Trial | Patient Population | Key Findings | Reference |
| CLARITY (Phase III) | Relapsing-remitting MS | Significantly reduced annualized relapse rates and disability progression compared to placebo. | [17][19][20] |
| ORACLE-MS (Phase III) | Patients with a first clinical demyelinating event | Delayed the time to conversion to clinically definite MS. | [19][20] |
| CLARITY EXTENSION | Relapsing-remitting MS | Sustained efficacy in patients who received Cladribine in the CLARITY trial. | [20] |
Conclusion
From its rational design based on a rare genetic disease to its established role in treating hairy cell leukemia and its more recent approval for multiple sclerosis, 2'-Chloro-2'-deoxyadenosine has had a remarkable journey. Its story is a testament to the power of understanding fundamental biological processes to develop targeted and effective therapies. As research continues, the full therapeutic potential of this potent purine nucleoside analog may yet be further expanded.
References
- Janeba, Z., Francom, P., & Robins, M. J. (2003). Efficient syntheses of 2-chloro-2'-deoxyadenosine (cladribine) from 2'-deoxyguanosine(1). The Journal of Organic Chemistry, 68(3), 989–992.
- Open Access Pub. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues.
- Wikipedia. (n.d.). Cladribine.
- Beutler, E., Sipe, J. C., Romine, J. S., McMillan, R., & Zyroff, J. (1996). Development of cladribine treatment in multiple sclerosis. Multiple Sclerosis Journal, 1(6), 343–347.
- withpower.com. (n.d.). Cladribine for Multiple Sclerosis (CLOCK-MS Trial).
- Giovannoni, G., Comi, G., Cook, S., Rammohan, K., Rieckmann, P., Soelberg Sørensen, P., ... & CLARITY Study Group. (2010). A placebo-controlled trial of oral cladribine for relapsing multiple sclerosis. The New England Journal of Medicine, 362(5), 416–426.
- Xu, S., Yao, P., Chen, G., & Wang, H. (2011). A New Synthesis of 2-chloro-2′-deoxyadenosine (Cladribine), CdA). Nucleosides, Nucleotides & Nucleic Acids, 30(5), 349–355.
- Coyle, P. K., Khatri, B., & Rammohan, K. W. (2020). The Development of Cladribine Tablets for the Treatment of Multiple Sclerosis: A Comprehensive Review. Drugs, 80(18), 1901–1928.
- Romine, J. S., Sipe, J. C., Koziol, J. A., Zyroff, J., & Beutler, E. (1999). A double-blind, placebo-controlled, randomized trial of cladribine in relapsing-remitting multiple sclerosis. Proceedings of the Association of American Physicians, 111(1), 35–44.
- Wikipedia. (n.d.). Cladribine.
- Andritsos, L. A., Dunleavy, K., Teras, L. R., & Ravandi, F. (2024). Long-term results of the sequential combination of cladribine and rituximab in Hairy cell leukemia. Leukemia & Lymphoma, 65(9), 1325–1334.
- ClinicalTrials.gov. (2022). Cladribine vs Placebo for Non-active Progressive Multiple Sclerosis (CLASP-MS).
- YouTube. (2020, July 21). Clinical Trials for Cladribine in Multiple Sclerosis.
- MD Anderson Cancer Center. (2024). Long-term results of the sequential combination of cladribine and rituximab in Hairy cell leukemia.
- ASH Clinical News. (2024, September 20). Forging a New Standard of Care for Hairy Cell Leukemia.
- ResearchGate. (2011). A New Synthesis of 2-chloro-2′-deoxyadenosine (Cladribine), CdA).
- ClinicalTrials.gov. (2012).
- Carson, D. A., Wasson, D. B., & Beutler, E. (1984). Antileukemic and immunosuppressive activity of 2-chloro-2'-deoxyadenosine.
- Blood. (2024). A Randomized Phase 2 Trial of 2nd-Line Cladribine with Concurrent or Delayed Rituximab in Patients with Classic Hairy Cell Leukemia.
- Liliemark, J. (1994). 2-Chloro-2'-deoxyadenosine--clinical, biochemical and pharmacokinetic considerations. Archivum Immunologiae et Therapiae Experimentalis, 42(1), 7–10.
- Coyle, P. K., Khatri, B., & Rammohan, K. W. (2020). The Development of Cladribine Tablets for the Treatment of Multiple Sclerosis: A Comprehensive Review. Drugs, 80(18), 1901–1928.
- Seto, S., Carrera, C. J., Kubota, M., Wasson, D. B., & Carson, D. A. (1985). Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes.
- Seto, S., Carrera, C. J., Kubota, M., Wasson, D. B., & Carson, D. A. (1985). Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes.
- Juliusson, G., & Liliemark, J. (1997). 2-chloro-2'-deoxyadenosine: clinical applications in hematology.
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